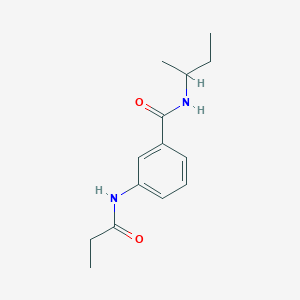![molecular formula C22H26N2O4 B267559 2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BMB, and it is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity in vivo.
作用機序
BMB inhibits the activity of PTP1B by binding to the active site of the enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition by BMB leads to increased insulin sensitivity in vivo. BMB has also been shown to inhibit other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, but with lower potency than PTP1B.
Biochemical and Physiological Effects:
BMB has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. BMB also reduces body weight gain and improves lipid metabolism in these models. In addition, BMB has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. BMB has been well tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of using BMB in lab experiments is its high potency and selectivity for PTP1B inhibition. BMB has also been shown to be stable in solution and to have good bioavailability in animal models. However, one of the limitations of using BMB is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, BMB has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on BMB and its derivatives. One area of interest is the development of more potent and selective PTP1B inhibitors for use in human clinical trials. Another area of interest is the investigation of the role of PTP1B in other physiological processes, such as cancer and inflammation. Finally, the use of BMB as a tool compound to study the structure and function of PTP1B and other protein tyrosine phosphatases is an ongoing area of research.
合成法
The synthesis method of BMB involves the reaction of 4-(4-morpholinylcarbonyl)phenylboronic acid with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography. The yield of BMB is typically around 50%, and the purity can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
BMB has been used in a wide range of scientific research studies, particularly in the field of diabetes and obesity. The inhibition of PTP1B by BMB has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. BMB has also been used to study the role of PTP1B in other physiological processes, such as cancer, inflammation, and neurodegenerative diseases. In addition, BMB has been used as a tool compound to develop new PTP1B inhibitors with improved potency and selectivity.
特性
製品名 |
2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
2-butoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-2-3-14-28-20-7-5-4-6-19(20)21(25)23-18-10-8-17(9-11-18)22(26)24-12-15-27-16-13-24/h4-11H,2-3,12-16H2,1H3,(H,23,25) |
InChIキー |
YVMGFCAVUPLYCJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)
![2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267477.png)
![N-(furan-2-ylmethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267478.png)

![2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B267484.png)
![N-(2-methoxyethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267485.png)
![N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267487.png)
![4-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267489.png)
![2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267491.png)
![N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)
![5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B267494.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267496.png)
![3-{[(benzoylamino)carbothioyl]amino}-N,N-diethylbenzamide](/img/structure/B267498.png)
![N-(3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}phenyl)butanamide](/img/structure/B267499.png)